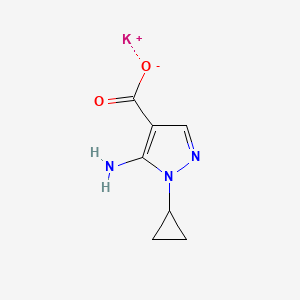

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

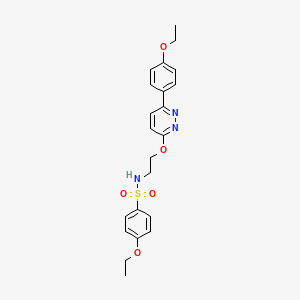

Potassium 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 2243507-91-5 . It has a molecular weight of 205.26 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .

Synthesis Analysis

5-Amino-pyrazoles have been identified as potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2.K/c8-6-5 (7 (11)12)3-9-10 (6)4-1-2-4;/h3-4H,1-2,8H2, (H,11,12);/q;+1/p-1 . The InChI key is JFHDAXKUVYRLQQ-UHFFFAOYSA-M .Chemical Reactions Analysis

5-Amino-pyrazoles are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 205.26 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Photocatalytic Applications

One study highlights the synthesis of Potassium Poly(heptazine imide) (PHI) , a carbon nitride material derived from 5-aminotetrazole, demonstrating its efficiency in solar hydrogen and oxygen evolution. The material exhibits improved structural order and thermodynamic stability, leading to enhanced visible-light-driven hydrogen evolution rates and water oxidation photocatalyst capabilities without the need for metal-based co-catalysts (Savateev et al., 2017).

Synthesis and Structural Determination

Another research focuses on the synthesis and characterization of organotin(IV) complexes with potassium β-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}propionates and their cytotoxic activity, providing insights into their structural properties and potential pharmaceutical applications (Baul et al., 2006).

Potassium Clavulanate

A study on Potassium Clavulanate discusses its chemical instability and the crystal structure that involves potassium cations forming one-dimensional ionic columns, hinting at its importance in antibiotic formulations (Fujii et al., 2010).

Energetic Materials

The development of advanced open-chain nitramines as energetic materials through nucleophilic substitution reactions of potassium salts of heterocyclic compounds on 1,3-dichloro-2-nitrazapropane showcases the potential of potassium-based compounds in creating high-performance explosives with reduced sensitivities (Klapötke et al., 2013).

Chemical Synthesis and Applications

Further research includes the synthesis of 5-Nitrotetrazolates by the oxidation of 5-amino-1H-tetrazole using potassium superoxide, highlighting a safer method for preparing nitrotetrazole-containing primary explosives without the need to handle energetic intermediates (Smith et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that potassium ion is the primary intracellular cation found in virtually all body tissues . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development .

Safety and Hazards

Direcciones Futuras

5-Amino-pyrazoles, which include the compound , are seen as promising functional reagents, similar to biologically active compounds . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry . Future research could focus on the development of novel CDK4/6 inhibitors with diverse chemical classes .

Propiedades

IUPAC Name |

potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.K/c8-6-5(7(11)12)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHDAXKUVYRLQQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C(=O)[O-])N.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2801339.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)

![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)

![[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B2801347.png)

![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)